Chloro(4-phenylbut-3-en-1-yl)mercury
Description
Chloro(4-phenylbut-3-en-1-yl)mercury (CAS: 61704-80-1) is an organomercury compound characterized by a mercury atom covalently bonded to a chlorine atom and a 4-phenylbut-3-en-1-yl group. This structure combines an aromatic phenyl group with an alkenyl chain, creating a hybrid organic-inorganic system. Organomercury compounds are historically significant in synthetic chemistry but are now heavily regulated due to their neurotoxicity and environmental persistence .
Properties
CAS No. |
61704-80-1 |
|---|---|
Molecular Formula |
C10H11ClHg |
Molecular Weight |
367.24 g/mol |
IUPAC Name |
chloro(4-phenylbut-3-enyl)mercury |
InChI |
InChI=1S/C10H11.ClH.Hg/c1-2-3-7-10-8-5-4-6-9-10;;/h3-9H,1-2H2;1H;/q;;+1/p-1 |
InChI Key |
KGHHPDUZUAORAH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(4-phenylbut-3-en-1-yl)mercury typically involves the reaction of mercury(II) chloride with 4-phenylbut-3-en-1-yl chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Chloro(4-phenylbut-3-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce various organomercury derivatives.
Scientific Research Applications
Chloro(4-phenylbut-3-en-1-yl)mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Chloro(4-phenylbut-3-en-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved may include oxidative stress and the modulation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Mercury Compounds
Structural Analogues
The compound is compared to three classes of organomercury derivatives:
Aryl-Substituted Mercury Chlorides
- Chloro(4-methylphenyl)mercury (CAS: 5522-68-9): Features a methyl-substituted phenyl group. The electron-donating methyl group increases steric bulk but may stabilize the Hg–C bond compared to unsubstituted phenyl derivatives .
Alkenyl-Substituted Mercury Chlorides
- Chloro(2-phenylethyl)mercury (CAS: 27151-79-7): A saturated ethyl chain with a terminal phenyl group. The absence of a double bond reduces conjugation effects, possibly lowering stability .
- Chloro(3-phenyl-3-butenyl)mercury (CAS: 61704-78-7): Similar to the target compound but with a shorter alkenyl chain, altering steric and electronic properties .
Hybrid Aryl-Alkenyl Derivatives
Comparative Data Table
Key Findings
Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 4-nitrophenyl derivatives) reduce Hg–C bond stability, increasing reactivity and toxicity . Electron-donating groups (e.g., –CH₃ in 4-methylphenyl derivatives) enhance bond stability but reduce solubility .
Steric and Conjugative Effects :
- The extended π-system in this compound likely improves thermal stability compared to saturated analogs like Chloro(2-phenylethyl)mercury .
- Hybrid aryl-alkenyl structures exhibit higher lipophilicity, correlating with increased bioaccumulation in lipid-rich environments .
Toxicity Profile :
Regulatory and Environmental Considerations
This compound shares regulatory concerns with phenylmercuric chloride (CAS: 100-56-1), which is listed in the Catalogue of Hazardous Chemicals (2015) . Substituted aryl and alkenyl derivatives are subject to strict disposal protocols under international guidelines.
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